![molecular formula C22H18N2O3S B2899749 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 921065-54-5](/img/structure/B2899749.png)
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMB-4 has been shown to inhibit the proliferation of cancer cells and has potential as a treatment for various types of cancer.
Mechanism of Action
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits the activity of the enzyme PAK4, which is involved in cell proliferation and migration. By inhibiting PAK4, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide disrupts the signaling pathways that are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of PAK4, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to induce apoptosis (cell death) in cancer cells. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been shown to inhibit the activity of other signaling pathways that are involved in cancer cell growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. However, one limitation of using N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is that it may not be specific to PAK4 and may also inhibit other enzymes or signaling pathways.
Future Directions
There are several potential future directions for research on N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. One direction is to further investigate its potential as a cancer therapy, including in combination with other cancer treatments. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand the specificity of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide and to develop more specific inhibitors of PAK4.
Synthesis Methods
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves several steps, including the preparation of the starting materials and the coupling of the benzothiazole and phenoxybenzamide moieties. The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been optimized to produce high yields of the compound and to ensure its purity.
Scientific Research Applications
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-8-13-18(26-2)19-20(14)28-22(23-19)24-21(25)15-9-11-17(12-10-15)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJXJDZPNWSWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.